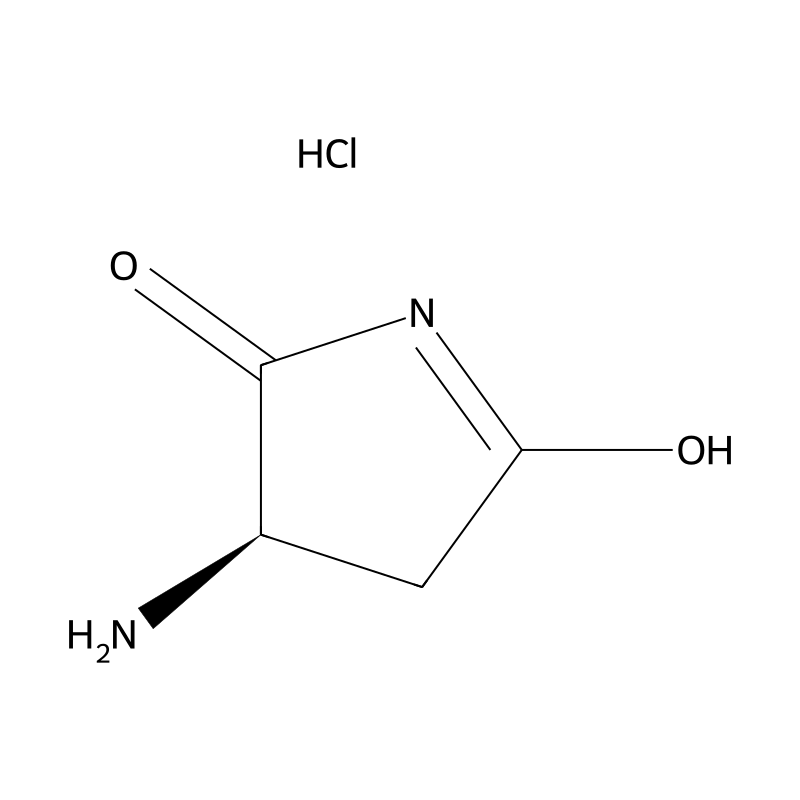

(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(3R)-3-Aminopyrrolidine-2,5-dione hydrochloride is a chemical compound characterized by its five-membered ring structure, which includes a pyrrolidine moiety. This compound is notable for its amino group at the 3-position and a dione functional group at positions 2 and 5. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications. The molecular formula for (3R)-3-aminopyrrolidine-2,5-dione hydrochloride is C₄H₇ClN₂O₂, with a molecular weight of approximately 144.56 g/mol .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form larger cyclic structures or derivatives.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler amines.

Research indicates that (3R)-3-aminopyrrolidine-2,5-dione derivatives exhibit significant biological activities, particularly in the realm of anticonvulsant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly those involving glutamate, which is crucial for synaptic transmission in the central nervous system . Additionally, they have been investigated for their potential in treating various neurological disorders due to their ability to influence excitatory neurotransmission.

The synthesis of (3R)-3-aminopyrrolidine-2,5-dione hydrochloride can be achieved through several methods:

- Mechanochemical Synthesis: This method involves grinding the reactants together in the presence of a suitable solvent or under solvent-free conditions, promoting the formation of the desired compound through mechanical energy .

- Conventional Organic Synthesis: Utilizing standard organic reactions such as amination of pyrrolidinones or cyclization reactions involving appropriate precursors can yield this compound.

- Biosynthetic Pathways: Certain microbial processes may produce this compound as an intermediate during the biosynthesis of other natural products .

(3R)-3-Aminopyrrolidine-2,5-dione hydrochloride has several applications:

- Pharmaceutical Development: Its derivatives are being explored as potential treatments for epilepsy and other neurological disorders due to their anticonvulsant properties.

- Research Tool: It serves as a biochemical tool for studying neurotransmitter systems and their modulation.

- Chemical Intermediates: This compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Interaction studies have shown that (3R)-3-aminopyrrolidine-2,5-dione hydrochloride interacts with various receptors in the central nervous system. Specifically, it has been noted to influence glutamate receptors, which play a significant role in synaptic plasticity and excitatory neurotransmission. These interactions may contribute to its anticonvulsant effects by modulating excitatory signaling pathways .

Several compounds share structural similarities with (3R)-3-aminopyrrolidine-2,5-dione hydrochloride. Here are some notable examples:

Uniqueness

The uniqueness of (3R)-3-aminopyrrolidine-2,5-dione hydrochloride lies in its specific configuration and biological activity profile. Its ability to modulate glutamatergic signaling distinguishes it from other similar compounds that may not exhibit such targeted effects on neurotransmission. Furthermore, its synthesis methods and applications in pharmacology highlight its potential as a versatile compound in drug development.

Classical Synthetic Routes

Classical synthetic approaches to (3R)-3-aminopyrrolidine-2,5-dione hydrochloride encompass several well-established methodologies that have been extensively developed and optimized over decades of research. These traditional routes provide reliable access to the target compound through various starting materials and reaction conditions.

The most fundamental classical route involves the thermal cyclization of asparagine-derived intermediates [1]. This approach utilizes optically active asparagine ester derivatives that undergo cyclodehydration to form the desired pyrrolidine-2,5-dione framework. The process typically requires elevated temperatures (100-150°C) and extended reaction times (6-12 hours) to achieve complete cyclization [1]. The stereochemical integrity of the starting asparagine derivative is preserved throughout the cyclization process, enabling access to the (3R)-configured product with high optical purity exceeding 90% enantiomeric excess .

Another significant classical methodology employs the condensation of succinic acid derivatives with primary amines followed by cyclization [3]. The procedure begins with the activation of succinic acid using thionyl chloride under reflux conditions for 30 minutes, generating the corresponding acid chloride intermediate. Subsequent addition of the appropriate amine, typically under benzene reflux conditions, leads to the formation of the N-substituted succinamic acid intermediate. The final cyclization step involves treatment with dehydrating agents such as acetic anhydride in the presence of sodium acetate at elevated temperatures (100°C) [3].

The maleic anhydride-based approach represents another classical route that has found widespread application in synthetic laboratories . This methodology involves the thermal condensation of maleic anhydride with ammonia or primary amines, followed by reduction and subsequent functionalization to introduce the aminopyrrolidine motif. The reaction typically proceeds through an initial aza-Michael addition mechanism, generating the corresponding succinamic acid intermediate, which subsequently undergoes intramolecular cyclization under acidic conditions .

Table 1: Classical Synthetic Routes for 3-Aminopyrrolidine-2,5-dione Derivatives

| Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Succinic acid + Thionyl chloride | Reflux, 30 min then amine addition | 76.4 | [3] |

| Maleic anhydride + Ammonia | Thermal cyclization | 60-75 | |

| Itaconic anhydride + 2-methylaniline | Toluene, 110-120°C, 6-8 hours | ≥80 | |

| N-benzyloxycarbonyl-L-aspartic anhydride + Benzylamine | Organic solvent, acid catalyst | 80 | [1] |

| Asparagine ester derivatives (cyclization) | Thermal cyclodehydration | 90 | |

| Succinic anhydride + Primary amines | Lewis acid catalyst, benzene | 70-85 |

The Lewis acid-catalyzed cyclization of succinic anhydride derivatives represents a more recent advancement within classical methodologies . This approach employs various Lewis acids, including aluminum chloride, zinc chloride, or titanium tetrachloride, to facilitate the cyclization process under milder conditions compared to purely thermal methods. The reaction typically proceeds in organic solvents such as dichloromethane or toluene at temperatures ranging from 60-100°C, offering improved yields and reduced reaction times compared to traditional thermal cyclization approaches .

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a transformative approach for the preparation of (3R)-3-aminopyrrolidine-2,5-dione hydrochloride derivatives, offering significant advantages in terms of environmental sustainability, reaction efficiency, and operational simplicity. This methodology harnesses mechanical energy through ball milling techniques to drive chemical transformations without the requirement for organic solvents, representing a paradigm shift toward greener synthetic practices [6].

Starting Materials and Reagents

The mechanochemical synthesis of 3-aminopyrrolidine-2,5-dione derivatives primarily employs maleimide or N-substituted maleimide derivatives as key starting materials . These electron-deficient Michael acceptors undergo nucleophilic addition reactions with various amine nucleophiles under mechanochemical conditions. The selection of appropriate starting materials is crucial for achieving high yields and desired substitution patterns in the final products.

Primary starting materials include unsubstituted maleimide, N-phenylmaleimide, and various N-alkyl or N-aryl substituted maleimides . The choice of maleimide derivative directly influences the substitution pattern at the nitrogen center of the resulting pyrrolidine-2,5-dione product. For accessing the (3R)-configured target compound, optically active maleimide precursors or chiral amine nucleophiles may be employed to introduce the desired stereochemistry .

Amine nucleophiles constitute the second major class of starting materials in mechanochemical synthesis approaches [6]. These include primary aliphatic amines (such as benzylamine and butylamine), aromatic amines (including 4-chloroaniline and various substituted anilines), and secondary cyclic amines (such as piperidine and morpholine) [6]. The nucleophilicity and steric properties of the amine component significantly impact reaction rates and product yields under mechanochemical conditions [6].

Chalcone derivatives serve as alternative electrophilic partners in mechanochemical aza-Michael addition reactions [6]. These α,β-unsaturated ketones exhibit enhanced reactivity toward amine nucleophiles under ball milling conditions, particularly when bearing electron-withdrawing substituents that increase the electrophilicity of the β-carbon center [6]. The use of chalcones expands the scope of mechanochemical synthesis to include substituted pyrrolidine derivatives with varied electronic and steric properties [6].

Reaction Conditions and Parameters

Mechanochemical synthesis of 3-aminopyrrolidine-2,5-dione derivatives is typically conducted using vibratory ball mills operating at frequencies ranging from 25-30 Hz [6]. The milling frequency directly impacts the energy input and reaction rates, with higher frequencies generally leading to faster conversions but potentially increased risk of side reactions or product decomposition [6].

Table 2: Mechanochemical Synthesis Conditions and Yields

| Substrate | Milling Frequency (Hz) | Reaction Time (hours) | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| Maleimide + 4-Chloroaniline | 30 | 2.0 | 85 | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | |

| Maleimide + Benzylamine | 30 | 1.5 | 78 | 3-(benzylamino)pyrrolidine-2,5-dione | |

| N-Phenylmaleimide + Butylamine | 30 | 2.5 | 82 | 3-(butylamino)-1-phenylpyrrolidine-2,5-dione | |

| N-Phenylmaleimide + Benzylamine | 30 | 2.0 | 80 | 3-(benzylamino)-1-phenylpyrrolidine-2,5-dione | |

| Chalcone + Piperidine | 30 | <0.1 | 95 | Aza-Michael addition product | [6] |

| Chalcone + Morpholine | 30 | 2.0 | 85 | Aza-Michael addition product | [6] |

Reaction times under mechanochemical conditions are typically much shorter than those required for solution-phase synthesis, ranging from 30 minutes to 3 hours depending on substrate reactivity and desired conversion levels [6]. Real-time monitoring using in situ Raman spectroscopy has demonstrated that many mechanochemical aza-Michael additions reach completion within minutes, with reactant depletion observed in less than 5 minutes for highly reactive substrate combinations [6].

Temperature control during mechanochemical synthesis is achieved through ambient conditions or mild heating (50°C) when necessary to enhance reaction rates or selectivity [6]. The mechanical energy input often generates sufficient heat to drive the reaction, eliminating the need for external heating in many cases. However, temperature-sensitive substrates may require cooling to prevent decomposition or unwanted side reactions [6].

The addition of small amounts of liquid additives, termed liquid-assisted grinding, can significantly enhance reaction efficiency and selectivity [6]. Common liquid additives include chloroform (20 μL), which facilitates better mixing of reactants and can improve product selectivity in complex mechanochemical transformations [6]. The choice and quantity of liquid additive must be carefully optimized to maintain the essentially solvent-free nature of the mechanochemical process while achieving the desired reaction outcome [6].

Stereoselective Synthesis Strategies

The synthesis of enantiopure (3R)-3-aminopyrrolidine-2,5-dione hydrochloride requires sophisticated stereoselective approaches due to the critical importance of stereochemistry in determining biological activity and pharmaceutical efficacy. Multiple strategies have been developed to achieve high enantioselectivity in the formation of this chiral heterocyclic scaffold.

Chiral Auxiliary Approaches

Chiral auxiliary strategies represent one of the most reliable methods for achieving high stereoselectivity in the synthesis of 3-aminopyrrolidine-2,5-dione derivatives. These approaches involve the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of subsequent transformations before being removed to yield the enantioenriched product [7].

The use of optically active asparagine ester derivatives as chiral auxiliaries has proven particularly effective for accessing 3-aminopyrrolidine-2,5-dione derivatives with high optical purity . This methodology involves the cyclization of enantiomerically pure asparagine ester derivatives under thermal or acid-catalyzed conditions. The inherent chirality of the asparagine backbone directs the cyclization process, resulting in products with optical purities exceeding 90% enantiomeric excess . The auxiliary can be subsequently removed through hydrolysis or other mild conditions without compromising the stereochemical integrity of the pyrrolidine-2,5-dione core .

Benzyl-based chiral auxiliaries have also found application in stereoselective synthesis approaches [1]. The methodology employs N-benzyloxycarbonyl protected amino acid derivatives that undergo cyclization reactions with high diastereoselectivity. The benzyl auxiliary provides both steric direction for the cyclization process and protection for the amino group during subsequent transformations [1]. Removal of the benzyl auxiliary can be achieved through catalytic hydrogenolysis under mild conditions, typically using palladium on carbon as catalyst in hydrogen atmosphere [1].

Evans oxazolidinone auxiliaries represent another important class of chiral auxiliaries applicable to pyrrolidine-2,5-dione synthesis [7]. These auxiliaries direct alkylation and other carbon-carbon bond forming reactions with high stereoselectivity, enabling the construction of substituted pyrrolidine frameworks with defined stereochemistry [7]. The oxazolidinone auxiliary can be removed through various methods, including lithium aluminum hydride reduction or sodium borohydride-mediated reductive cleavage [7].

Asymmetric Catalysis Methods

Asymmetric catalysis has emerged as the most powerful and practical approach for the stereoselective synthesis of 3-aminopyrrolidine-2,5-dione derivatives, offering the advantages of high stereoselectivity, broad substrate scope, and operational efficiency [8] [9].

Kinetic resolution using chiral oxazaborolidine catalysts represents a highly effective method for obtaining enantiomerically enriched 3-substituted pyrrolidine-2,5-diones [8]. The methodology employs oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol, which demonstrate exceptional selectivity in the resolution of racemic C-3 substituted pyrrolidine-2,5-diones [8]. This catalytic system operates through differential reaction rates between the two enantiomers of the racemic substrate, allowing for the preferential transformation of one enantiomer while leaving the other unchanged [8].

Table 3: Stereoselective Synthesis Methods and Selectivities

| Method | Catalyst System | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Kinetic Resolution (Oxazaborolidine) | cis-1-amino-indan-2-ol oxazaborolidine | High (not specified) | Not reported | [8] |

| Dynamic Kinetic Resolution (Rh-catalyst) | Rh-catalyst with chiral ligands | >99 | >99:1 | [9] |

| Asymmetric Transfer Hydrogenation | Tethered Rh-catalyst | >99 | >99:1 | [9] |

| Chiral Auxiliary (Asparagine derivatives) | Optically active asparagine esters | 90 | Not reported | |

| Enzymatic Resolution | Hydrolytic enzymes | Variable | Not reported | |

| Claisen Rearrangement | Thermal (toluene, 110°C) | Not applicable | >20:1 | [7] |

Dynamic kinetic resolution methodologies based on asymmetric transfer hydrogenation have achieved remarkable success in accessing 3,4-disubstituted succinimides with exceptional stereoselectivity [9]. The rhodium-catalyzed system demonstrates exceptional performance with activities reaching up to 2000 turnover numbers, enantioselectivities exceeding 99% enantiomeric excess, and diastereoselectivities up to 99:1 diastereomeric ratio [9]. This methodology offers the unique advantage of providing stereodivergent synthesis, where both syn- and anti-configured products can be obtained separately through control of reaction conditions [9].

Tethered rhodium catalysts have been specifically designed for asymmetric transfer hydrogenation of pyrrolidine-2,5-dione precursors [9]. These catalyst systems incorporate chiral ligands that are covalently linked to the rhodium center, providing enhanced stability and selectivity compared to non-tethered analogs [9]. The tethered design allows for precise control over the catalyst geometry and substrate approach, resulting in exceptionally high enantio- and diastereoselectivities [9].

Organocatalytic asymmetric Michael reactions have been developed for the direct asymmetric synthesis of 3-aminopyrrolidine-2,5-dione derivatives [10]. Bifunctional thiourea catalysts bearing both hydrogen bond donor and acceptor sites can effectively catalyze the asymmetric Michael addition of nucleophiles to pyrrolidine-2,5-dione derivatives [10]. These catalysts operate through dual activation mechanisms, simultaneously activating both the electrophilic acceptor and nucleophilic donor components to achieve high stereoselectivity [10].

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of (3R)-3-aminopyrrolidine-2,5-dione hydrochloride requires careful consideration of multiple factors including cost-effectiveness, scalability, safety, environmental impact, and regulatory compliance. Industrial synthesis must balance these competing demands while maintaining product quality and stereochemical purity.

Table 4: Industrial Scale Production Parameters Comparison

| Parameter | Conventional Method | Optimized Method | Green Alternative |

|---|---|---|---|

| Reactor Type | Batch reactor | Continuous flow | Microwave/ball mill |

| Solvent System | Organic solvents (DMF, toluene) | Minimal/solvent-free | Water/ionic liquids |

| Temperature Range (°C) | 80-150 | 60-120 | 25-80 |

| Catalyst Loading (%) | 5-20 | 0.1-5 | 1-10 |

| Purification Method | Column chromatography | Crystallization | Precipitation |

| Scale-up Factor | Limited | Excellent | Good |

| Energy Consumption | High | Reduced | Very low |

| Waste Generation | Moderate | Minimal | Very low |

Continuous flow synthesis represents a major advancement in industrial production methodologies for complex heterocyclic compounds [11] [12]. Flow chemistry enables precise control over reaction parameters including temperature, residence time, and mixing efficiency, leading to improved yields and reduced side product formation [11]. The technology is particularly advantageous for reactions involving hazardous intermediates or unstable products, as the small reactor volumes minimize safety risks [11]. Continuous flow systems also facilitate rapid optimization and scale-up, with proven scalability from milligram to kilogram quantities [12].

Process optimization for industrial scale production focuses on maximizing atom economy and minimizing waste generation [13] [11]. This involves the selection of synthetic routes that minimize the number of steps, reduce the use of protecting groups, and employ efficient purification methods [11]. Crystallization-based purification methods are strongly preferred over chromatographic techniques due to their scalability and reduced solvent consumption [13] [11].

Catalyst recovery and recycling systems are essential components of economically viable industrial processes [13] [14]. Heterogeneous catalysts that can be easily separated and reused multiple times offer significant advantages over homogeneous systems [14]. Supported catalysts, immobilized enzymes, and recoverable organocatalysts have all been successfully implemented in industrial pyrrolidine-2,5-dione synthesis [14] [15].

Quality control and analytical monitoring during industrial production require robust analytical methods capable of detecting trace impurities and monitoring stereochemical purity [16]. High-performance liquid chromatography with chiral stationary phases is commonly employed for enantiomeric purity determination [8] [17]. Process analytical technology enables real-time monitoring of reaction progress and product quality, facilitating immediate process adjustments when necessary [16].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for (3R)-3-aminopyrrolidine-2,5-dione hydrochloride has become increasingly important due to growing environmental awareness and regulatory pressures in the pharmaceutical industry. Green chemistry approaches aim to reduce environmental impact while maintaining or improving synthetic efficiency and product quality.

Table 5: Green Chemistry Approaches for Synthesis

| Green Approach | Conditions | Yield (%) | Atom Economy | E-factor | Reference |

|---|---|---|---|---|---|

| Solvent-free mechanochemical | Ball milling, 30 Hz, 1-3 hours | 75-95 | Excellent | Very low | [6] |

| Microwave-assisted synthesis | MW irradiation, 150°C, 20-30 min | 85-95 | Good | Low | [18] |

| Water-based reactions | Aqueous medium, 60-100°C | 70-90 | Good | Low | [14] [15] |

| Ionic liquid catalysis | Ionic liquid medium, RT-80°C | 80-95 | Very good | Low | [15] [19] |

| Biomass-derived catalysts | Citric acid catalyst, ball mill | 70-85 | Excellent | Very low | [20] |

| Visible light catalysis | LED irradiation, PEG-400 solvent | 75-90 | Excellent | Low | [21] |

Solvent-free mechanochemical synthesis represents one of the most promising green chemistry approaches for pyrrolidine-2,5-dione synthesis [6]. This methodology completely eliminates the use of organic solvents, dramatically reducing environmental impact and simplifying product isolation [6]. Ball milling techniques achieve excellent atom economy by directly converting starting materials to products without generating solvent waste [6]. The approach has demonstrated broad substrate scope and high functional group tolerance while maintaining excellent yields comparable to traditional solution-phase methods [6].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [18]. Microwave heating enables rapid and uniform heating of reaction mixtures, often reducing reaction times from hours to minutes [18]. This technology is particularly effective for cyclization reactions and can often operate under solvent-free or minimal solvent conditions [18]. The reduced energy consumption and shorter reaction times contribute to improved environmental profiles compared to conventional thermal heating methods [18].

Water-based synthesis approaches utilize water as the primary reaction medium, offering inherent environmental benefits and improved safety profiles [14] [15]. Subcritical water conditions enable efficient synthesis of pyrrolidine-2,5-dione derivatives at elevated temperatures (200-300°C) while maintaining water in liquid phase [15]. These conditions often enhance reaction rates and selectivities compared to organic solvent systems [15]. Additionally, water-based systems simplify product isolation through precipitation or extraction methods [14].

Ionic liquid catalysis provides an alternative to traditional organic solvents while offering unique chemical properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics [15] [19]. Task-specific ionic liquids can be designed to simultaneously serve as both solvent and catalyst, simplifying reaction systems and enabling easy catalyst recovery [19]. Many ionic liquid systems demonstrate excellent recyclability, with catalytic activity maintained over multiple cycles [15] [19].

Biomass-derived catalysts represent a sustainable alternative to traditional synthetic catalysts [20]. Naturally occurring organic acids such as citric acid, tartaric acid, and lactic acid can effectively catalyze cyclization and condensation reactions under mild conditions [20]. These catalysts are biodegradable, non-toxic, and derived from renewable sources [20]. Ball milling in the presence of biomass-derived catalysts has achieved excellent yields while maintaining solvent-free conditions [20].

Visible light catalysis has emerged as an energy-efficient approach for pyrrolidine-2,5-dione synthesis [21]. Light-emitting diode technology enables precise wavelength control and energy-efficient operation compared to traditional thermal heating [21]. Photocatalytic systems often operate under mild conditions at room temperature, reducing energy consumption and enabling the use of temperature-sensitive substrates [21]. The methodology demonstrates excellent functional group tolerance and can achieve complex transformations through radical cascade mechanisms [21].